molecular formula C8H20N2O2S B13067001 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide

2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide

Cat. No.: B13067001
M. Wt: 208.32 g/mol
InChI Key: ZHCDMCKMVNXRSA-UHFFFAOYSA-N
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Description

2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is a chemical compound with the molecular formula C8H20N2O2S and a molecular weight of 208.32 g/mol . This compound is known for its unique structural properties, which include a sulfonamide group attached to a highly branched butane backbone. It is primarily used in research and industrial applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide typically involves the reaction of 2,2,3,3-tetramethylbutane with sulfonamide precursors under controlled conditions. One common method includes the use of tert-butyl bromide and ethyl bromide in the presence of magnesium metal and manganese(II) ions . The reaction proceeds through the formation of organomanganese intermediates, which then decompose to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N,N,3,3-tetramethylbutane-1-sulfonamide is unique due to its highly branched structure and the presence of both amino and sulfonamide groups. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C8H20N2O2S

Molecular Weight

208.32 g/mol

IUPAC Name

2-amino-N,N,3,3-tetramethylbutane-1-sulfonamide

InChI

InChI=1S/C8H20N2O2S/c1-8(2,3)7(9)6-13(11,12)10(4)5/h7H,6,9H2,1-5H3

InChI Key

ZHCDMCKMVNXRSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CS(=O)(=O)N(C)C)N

Origin of Product

United States

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